molecular formula C13H12ClNO2S B10970326 2-chloro-N-(2-methylphenyl)benzenesulfonamide

2-chloro-N-(2-methylphenyl)benzenesulfonamide

Cat. No.: B10970326
M. Wt: 281.76 g/mol
InChI Key: ODQSBVYHWWMHQD-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methylphenyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, with a chlorine atom and a methyl group as substituents. It is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methylphenyl)benzenesulfonamide typically involves the reaction of 2-chloroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-chloroaniline+benzenesulfonyl chlorideThis compound\text{2-chloroaniline} + \text{benzenesulfonyl chloride} \rightarrow \text{this compound} 2-chloroaniline+benzenesulfonyl chloride→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thereby affecting cellular processes . This inhibition can lead to antiproliferative effects in cancer cells by disrupting their metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-methylphenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain enzymes and its potential therapeutic applications make it a compound of interest in medicinal chemistry .

Properties

Molecular Formula

C13H12ClNO2S

Molecular Weight

281.76 g/mol

IUPAC Name

2-chloro-N-(2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H12ClNO2S/c1-10-6-2-4-8-12(10)15-18(16,17)13-9-5-3-7-11(13)14/h2-9,15H,1H3

InChI Key

ODQSBVYHWWMHQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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